H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is derived from the human immunodeficiency virus-1 (HIV-1) trans-activator of transcription (Tat) protein, specifically from the region responsible for cellular uptake. The peptide sequence is known for its ability to penetrate cells and is often used in scientific research for drug delivery and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Facilitates the delivery of nucleic acids and other molecules into cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Employed in the development of novel therapeutic agents and diagnostic tools
Mechanism of Action
The peptide exerts its effects primarily through its ability to penetrate cell membranes. This is facilitated by the polycationic nature of the arginine-rich sequence, which interacts with negatively charged cell surface components. Once inside the cell, the peptide can deliver attached molecules, such as nucleic acids or drugs, to their intracellular targets. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
H-Arg-lys-lys-arg-arg-gln-arg-arg-arg-OH: is unique due to its high cell-penetrating ability. Similar compounds include:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH: Another peptide derived from the HIV-1 Tat protein with similar cell-penetrating properties.
H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Gln-OH: A variant with additional amino acids that may alter its cell-penetrating efficiency
These peptides share the common feature of facilitating cellular uptake but differ in their specific sequences and resulting efficiencies.
Properties
Molecular Formula |
C53H106N30O11 |
---|---|
Molecular Weight |
1339.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H106N30O11/c54-21-3-1-12-30(76-39(85)29(56)11-5-23-70-48(58)59)40(86)77-31(13-2-4-22-55)41(87)78-32(14-6-24-71-49(60)61)42(88)79-34(16-8-26-73-51(64)65)44(90)82-36(19-20-38(57)84)46(92)81-33(15-7-25-72-50(62)63)43(89)80-35(17-9-27-74-52(66)67)45(91)83-37(47(93)94)18-10-28-75-53(68)69/h29-37H,1-28,54-56H2,(H2,57,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,92)(H,82,90)(H,83,91)(H,93,94)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75) |
InChI Key |
KXLZCNROAUAFRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.